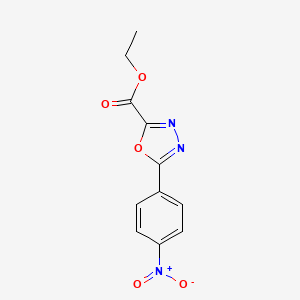
Uroporphyrin III dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III dihydrochloride typically involves the conversion of linear tetrapyrrole preuroporphyrinogen (a substituted hydroxymethylbilane) by the enzyme uroporphyrinogen-III cosynthase . This conversion includes a reversal of the last pyrrole unit and a condensation reaction that closes the macrocycle .
Industrial Production Methods: Industrial production methods for this compound often involve the use of Escherichia coli expressing thermostable enzymes such as ALA dehydratase, porphobilinogen deaminase, and uroporphyrinogen III synthase . This biotechnological approach allows for efficient production of the compound from 5-aminolevulinic acid .
Análisis De Reacciones Químicas
Types of Reactions: Uroporphyrin III dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include methyl transferases for methylation and various oxidizing agents for oxidation reactions .
Major Products Formed: The major products formed from these reactions include coproporphyrinogen III and dihydrosirohydrochlorin, which are precursors to heme and siroheme, respectively .
Aplicaciones Científicas De Investigación
Uroporphyrin III dihydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of uroporphyrin III dihydrochloride involves its conversion into other tetrapyrrole compounds through enzymatic reactions . The molecular targets include enzymes such as uroporphyrinogen-III cosynthase and uroporphyrinogen III decarboxylase, which facilitate its transformation into coproporphyrinogen III and other related compounds .
Comparación Con Compuestos Similares
Uroporphyrin I: A structural isomer of uroporphyrin III, differing in the arrangement of acetic and propionic acid groups.
Coproporphyrinogen III: A direct product of uroporphyrin III decarboxylation, involved in heme biosynthesis.
Dihydrosirohydrochlorin: A methylated derivative of uroporphyrin III, a precursor to siroheme.
Uniqueness: Uroporphyrin III dihydrochloride is unique due to its specific role in the biosynthesis of heme and other essential tetrapyrrole compounds. Its ability to undergo various enzymatic transformations makes it a critical intermediate in these pathways .
Propiedades
IUPAC Name |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-22,23-diium-2-yl]propanoic acid;dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=CC3=[NH+]C(=CC4=[NH+]C(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H40Cl2N4O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-Methoxyphenyl)sulfonyl]-propan-1-ol](/img/structure/B3104905.png)
![1-Propanol, 3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B3104911.png)


![tert-Butyl (R)-3-(7-chloro-2-(2-methylisonicotinamido)-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B3104943.png)




![1-[4-(Trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B3104980.png)

